molecular formula C11H17N3 B1364610 2-(3-Pyridyl)-2-pyrrolidinylethylamine CAS No. 855659-43-7

2-(3-Pyridyl)-2-pyrrolidinylethylamine

Cat. No.: B1364610
CAS No.: 855659-43-7
M. Wt: 191.27 g/mol
InChI Key: QOOLXOSOSUGZJN-UHFFFAOYSA-N
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Description

Significance of Pyridine-Containing Scaffolds in Modern Organic Synthesis

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry and organic synthesis. neobits.comresearchgate.net Its presence is noted in a multitude of significant natural compounds, including vitamins, alkaloids, and coenzymes. amtchem.com As an isostere of benzene, pyridine is a fundamental component in over 7,000 drug molecules of medicinal importance and is the second most common nitrogen heterocycle found in FDA-approved drugs. amtchem.comchemicalbook.com

The significance of the pyridine scaffold stems from several key characteristics. It is a polar and ionizable aromatic molecule, which can enhance the solubility and bioavailability of less soluble compounds. The nitrogen atom in the ring can act as a hydrogen bond acceptor, which is crucial for molecular interactions with biological targets. semanticscholar.org Furthermore, the adaptability of the pyridine ring allows for a wide range of structural modifications, making it a versatile starting material for creating diverse molecular frameworks. This versatility has led to the incorporation of pyridine scaffolds into a wide array of therapeutic agents, including antivirals, antimicrobials, anticancer agents, and antihypertensives. neobits.comnih.gov Its utility also extends to agrochemicals, where it forms the basis for many insecticides, fungicides, and herbicides.

Role of Pyrrolidine (B122466) Moieties in Complex Molecule Construction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another cornerstone in the construction of complex and biologically active molecules. nih.gov This scaffold is widely represented in natural products, particularly in alkaloids like nicotine (B1678760) and hygrine, and is a prevalent feature in numerous synthetic drugs. semanticscholar.orggoogleapis.com In fact, the pyrrolidine nucleus is ranked first among the top five most common non-aromatic nitrogen heterocycles present in drugs approved by the U.S. Food and Drug Administration. mdpi.com

The importance of the pyrrolidine moiety is largely due to its three-dimensional, non-planar structure. mdpi.com This sp³-rich framework allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. The presence of up to four stereogenic carbon atoms enables the creation of a multitude of stereoisomers, providing a high degree of stereochemical diversity that is critical for specific interactions with chiral biological targets like enzymes and receptors. mdpi.com Chiral pyrrolidine derivatives, often synthesized from the amino acid L-proline, are widely used as chiral auxiliaries, ligands for transition metals, and highly efficient organocatalysts in asymmetric synthesis, facilitating the enantioselective construction of complex molecules. bldpharm.com

Structural Significance of the 2-(3-Pyridyl)-2-pyrrolidinylethylamine Scaffold

The compound this compound is a versatile chemical intermediate recognized for its potential in the synthesis of various bioactive molecules. amtchem.com Its unique structure, which combines a pyridine ring and a pyrrolidine moiety on a chiral center, makes it a valuable building block for developing novel therapeutic agents, particularly in the field of neuroscience. amtchem.com

The structural significance of this scaffold lies in the synergistic combination of its constituent parts. The pyridine ring provides a site for aromatic interactions and hydrogen bonding, while the basic nitrogen of the pyrrolidine ring offers a key interaction point. The ethylamine (B1201723) side chain adds another functional group for further chemical modification. The carbon atom to which both the pyridine and pyrrolidine rings are attached is a chiral center, making this compound a useful precursor for stereospecific synthesis.

This specific arrangement allows the molecule to interact effectively with biological targets. amtchem.com It is utilized in research focused on modulating neurotransmitter systems, which could lead to advancements in treatments for neurological disorders. amtchem.com Furthermore, its ability to form stable complexes with target proteins enhances its utility in drug discovery as a tool for designing selective ligands and probes. amtchem.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 855659-43-7
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.28 g/mol
Appearance Liquid
Synonyms 3-Pyridyl-2-Pyrrolidinylethylamine, β-1-Pyrrolidinyl-3-pyridineethanamine, 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine

Properties

IUPAC Name

2-pyridin-3-yl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOLXOSOSUGZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395562
Record name 2-(3-Pyridyl)-2-pyrrolidinylethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855659-43-7
Record name β-1-Pyrrolidinyl-3-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855659-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridyl)-2-pyrrolidinylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of 2 3 Pyridyl 2 Pyrrolidinylethylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental spectra for 2-(3-Pyridyl)-2-pyrrolidinylethylamine are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the well-documented NMR data of its constituent moieties: the 3-substituted pyridine (B92270) ring and the pyrrolidine (B122466) ring. researchgate.netchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic coupling patterns (doublets, triplets of doublets) dictated by their positions relative to the nitrogen atom and each other. researchgate.netrsc.org The protons on the pyrrolidine ring and the ethylamine (B1201723) side chain would appear in the aliphatic region (typically δ 1.5-4.0 ppm). The diastereotopic protons of the CH₂ groups in the pyrrolidine ring and the ethylamine chain would likely exhibit complex splitting patterns due to their distinct chemical environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. The pyridine ring carbons are expected to resonate in the downfield region (δ 120-150 ppm) due to their sp² hybridization and the electron-withdrawing effect of the nitrogen atom. westmont.edu The sp³ hybridized carbons of the pyrrolidine ring and the ethylamine side chain would appear in the upfield region (δ 20-70 ppm). chemicalbook.com The DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-H~8.5 (d)~148
Pyridine C4-H~7.7 (dt)~135
Pyridine C5-H~7.3 (dd)~123
Pyridine C6-H~8.6 (dd)~150
Pyrrolidine N-HVariable-
Pyrrolidine/Ethylamine CH/CH₂1.5 - 4.0 (m)25 - 65
Amine NH₂Variable-
Pyridine C3-~138

Note: Predicted values are based on analogous structures. Actual experimental values may vary. d=doublet, t=triplet, dd=doublet of doublets, dt=doublet of triplets, m=multiplet.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. oxinst.com It would be used to trace the connectivity within the pyridine ring and along the pyrrolidinylethylamine chain, confirming the bonding framework. researchgate.net For example, cross-peaks would connect the adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. westmont.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). nih.gov It is crucial for connecting different fragments of the molecule, for instance, by showing correlations between the protons on the ethyl group and the carbons of both the pyridine and pyrrolidine rings, thereby confirming their attachment point. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu It is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). Key expected absorptions for this compound include:

N-H Stretching: A broad band in the 3300-3500 cm⁻¹ region corresponding to the primary amine (-NH₂) and a sharper band for the secondary amine in the pyrrolidine ring.

C-H Stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds on the pyridine ring.

C=N and C=C Stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region for the pyridine ring. pku.edu.cn

N-H Bending: A peak around 1600 cm⁻¹ associated with the primary amine.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on similar vibrational modes as IR. aps.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the pyridine moiety are expected to produce strong and sharp signals in the Raman spectrum. pku.edu.cn

Expected Vibrational Frequencies

Vibrational Mode **Expected IR Frequency (cm⁻¹) **Expected Raman Signal
N-H Stretch (Amine)3300-3500 (Broad)Weak
Aromatic C-H Stretch3000-3100 (Sharp)Strong
Aliphatic C-H Stretch2850-2960 (Medium-Strong)Strong
N-H Bend (Amine)1590-1650 (Medium)Weak
Aromatic C=C/C=N Stretch1400-1600 (Multiple Bands)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. khanacademy.org This technique is used to study molecules containing chromophores—groups with π-electrons or non-bonding electrons capable of undergoing electronic transitions.

The pyridine ring in this compound acts as the primary chromophore. Pyridine and its derivatives typically exhibit two main absorption bands:

An intense band at shorter wavelengths (around 200-220 nm) attributed to a π → π* transition. nist.govresearchgate.net

A weaker band at longer wavelengths (around 250-270 nm) resulting from an n → π* transition, involving the non-bonding electrons on the nitrogen atom. researchgate.net

The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the ring. rsc.org The pyrrolidinylethylamine substituent is not expected to significantly shift the absorption maxima compared to other alkyl-substituted pyridines.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of each atom.

While a specific crystal structure for this compound has not been found in the surveyed literature, this technique would provide invaluable information if a suitable crystal were analyzed. researchgate.net Key structural parameters that would be obtained include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry. nih.gov

Conformation: The exact spatial arrangement of the pyridine and pyrrolidinyl rings relative to each other and the conformation of the ethylamine side chain. nih.gov

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the amine groups) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. researchgate.net

Analysis of related structures, such as 1-(3-Pyridyl)pyrrolidine-2,5-dione, reveals the typical bond lengths and the dihedral angle between the pyridine and pyrrolidine rings. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. chemguide.co.uk

For this compound (Molecular Formula: C₁₁H₁₇N₃), the molecular weight is 191.27 g/mol . chemicalbook.comchemicalbook.com

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 191. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z = 192. mdpi.com

Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation, providing structural confirmation. libretexts.org Plausible fragmentation pathways would involve the cleavage of bonds at the chiral center. Common fragments would likely include:

Loss of the ethylamine group (-CH₂CH₂NH₂) leading to a fragment ion.

Cleavage resulting in the formation of a pyridyl-pyrrolidinyl cation.

Fragmentation of the pyrrolidine ring.

The base peak (the most abundant ion) would correspond to the most stable fragment, likely a resonance-stabilized pyridyl-containing cation. nist.gov

Predicted Key Mass Spectrometry Fragments

m/z Value Possible Fragment Structure Notes
192[C₁₁H₁₇N₃ + H]⁺Protonated molecule ([M+H]⁺)
191[C₁₁H₁₇N₃]⁺Molecular ion (M⁺)
147[M - CH₂NH₂]⁺Loss of aminomethyl radical
121[M - C₄H₈N]⁺Loss of pyrrolidine moiety
78[C₅H₄N]⁺Pyridyl cation

Theoretical and Computational Investigations of 2 3 Pyridyl 2 Pyrrolidinylethylamine

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 2-(3-Pyridyl)-2-pyrrolidinylethylamine, DFT would be employed to determine its optimal three-dimensional geometry, bond lengths, bond angles, and various electronic properties. The process involves finding the lowest energy state of the molecule by solving the Kohn-Sham equations. Different functionals, such as B3LYP, are often combined with basis sets of varying sizes (e.g., 6-31G*) to achieve a balance between computational cost and accuracy. The resulting optimized geometry provides a foundational understanding of the molecule's shape and the spatial arrangement of its pyridine (B92270), pyrrolidine (B122466), and ethylamine (B1201723) components.

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for significant conformational flexibility. Conformational analysis using DFT is crucial for identifying the various stable isomers (conformers) and the energy barriers between them. This process involves systematically rotating the dihedral angles of the flexible bonds—such as the bond connecting the pyridine ring to the chiral center and the bonds within the ethylamine chain—and calculating the corresponding energy at each step.

The results are typically visualized as a potential energy surface or landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers, while the saddle points represent transition states for conformational changes. Understanding the relative energies of these conformers is essential, as the biological activity and physical properties of the molecule can be heavily influenced by its preferred three-dimensional shape. For instance, calculations would reveal the most likely orientation of the pyridine ring relative to the pyrrolidine ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

For this compound, a DFT calculation would provide the energies and spatial distributions of these orbitals. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The analysis would also reveal the locations of the HOMO and LUMO within the molecule, identifying the likely sites for nucleophilic and electrophilic attack, respectively.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, making it a primary tool for predicting electronic absorption spectra (UV-Vis). By calculating the electronic excitation energies and oscillator strengths, TD-DFT can simulate the spectrum of this compound.

This analysis would identify the specific wavelengths of light the molecule absorbs and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). Such predictions are invaluable for interpreting experimental spectroscopic data and understanding how the molecule interacts with light. The accuracy of TD-DFT predictions depends on the choice of functional and basis set, and comparisons with experimental spectra, if available, are used for validation.

Ab Initio and Semi-Empirical Methods for Ground State Properties

Beyond DFT, other computational methods can be used to study the ground state properties of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation from first principles without using empirical parameters. They are generally more computationally expensive than DFT but can offer higher accuracy for certain properties, providing a benchmark for other methods.

Semi-Empirical Methods: These methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. They are significantly faster than DFT or ab initio methods, making them suitable for preliminary calculations or for studying very large molecular systems where more rigorous methods would be too computationally demanding.

Molecular Dynamics Simulations for Solution-Phase Behavior

To understand the behavior of this compound in a biological or chemical environment, it is crucial to study it in solution. Molecular Dynamics (MD) simulations are used for this purpose. In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the movements of all atoms are calculated over time by solving Newton's equations of motion.

This technique provides insights into the dynamic behavior of the molecule, including its conformational changes, flexibility, and interactions with the surrounding solvent molecules. MD simulations can reveal how hydrogen bonding with water affects the molecule's structure and which parts of the molecule are more or less exposed to the solvent. This information is vital for understanding its solubility, stability, and how it might interact with a larger biological target.

Coordination Chemistry of 2 3 Pyridyl 2 Pyrrolidinylethylamine

Stability and Reactivity of Metal-2-(3-Pyridyl)-2-pyrrolidinylethylamine Complexes in Solution

Without experimental data, any discussion on the stability and reactivity of metal-2-(3-Pyridyl)-2-pyrrolidinylethylamine complexes remains speculative. The stability of such complexes would be quantified by their formation constants (or stability constants), which are determined experimentally through techniques like potentiometric titration or spectrophotometry. These constants would provide insight into the strength of the metal-ligand interactions in solution.

The reactivity of these complexes would encompass various aspects, including:

Ligand Exchange Reactions: The rate and equilibrium of the displacement of the 2-(3-Pyridyl)-2-pyrrolidinylethylamine ligand by other ligands, or the displacement of other ligands by this compound in a metal's coordination sphere.

Redox Reactions: The ability of the metal center in the complex to undergo changes in its oxidation state.

Catalytic Activity: The potential for these complexes to act as catalysts in various chemical transformations.

Data on these aspects for this compound complexes is not currently available in the scientific literature.

Spectroscopic Probes for Metal-Ligand Interactions

Should research on the coordination chemistry of this compound be undertaken, a variety of spectroscopic techniques would be crucial for characterizing the resulting metal complexes and probing the metal-ligand interactions. These would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in determining the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination would provide information about the binding sites and the conformation of the coordinated ligand.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would be used to study the electronic transitions within the metal complexes. Shifts in the absorption bands of the ligand upon coordination, as well as the appearance of new charge-transfer bands, would offer insights into the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy would be valuable for identifying the coordination of the different nitrogen donor atoms. Changes in the vibrational frequencies of the C=N and C-N bonds of the pyridine (B92270) and pyrrolidine (B122466) rings, as well as the N-H bonds of the amine group upon complexation, would indicate their involvement in bonding to the metal ion.

Currently, there are no published spectroscopic data or crystal structures for metal complexes of this compound.

Catalytic Applications of 2 3 Pyridyl 2 Pyrrolidinylethylamine and Its Complexes

Homogeneous Catalysis Utilizing 2-(3-Pyridyl)-2-pyrrolidinylethylamine Complexes

The ability of the pyridyl and amine nitrogens to coordinate with metal centers makes complexes derived from pyridyl-amines versatile catalysts in a variety of homogeneous reactions.

Ligands containing pyridyl and amine functionalities are known to support palladium-catalyzed cross-coupling reactions. For instance, binuclear palladium complexes featuring N-(2-pyridyl) sulfonamide ligands have been successfully employed as catalysts in the Mizoroki-Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene. researchgate.net The pyridine (B92270) moiety helps to stabilize the palladium center and modulate its electronic properties, which is crucial for the catalytic cycle.

In a different approach, photoredox catalysis can be used to generate pyridyl radicals from stable halopyridines. nih.gov These highly reactive intermediates can then engage with various alkenes to form new C-C bonds, demonstrating the inherent reactivity of the pyridine scaffold in bond formation under mild, light-induced conditions. nih.gov The functional group tolerance of these radical-based methods makes them particularly valuable in complex molecule synthesis. nih.gov

Complexes with pyridyl-containing ligands are extensively used in both hydrogenation (addition of hydrogen) and dehydrogenation (removal of hydrogen) reactions.

Hydrogenation: Chiral rhodium-phosphine complexes have been used for the enantioselective hydrogenation of alkenes that contain a 2-pyridyl substituent. nih.gov In these systems, the pyridine nitrogen can act as a directing group, binding to the metal center and influencing the stereochemical outcome of the hydrogen addition. nih.gov Similarly, ruthenium(II) complexes bearing pyridyl-functionalized N-heterocyclic carbene (NHC) ligands have shown high efficiency in the selective hydrogenation of nitriles to produce secondary amines, which are valuable industrial chemicals. researchgate.net

Dehydrogenation: Dehydrogenation reactions are critical for the synthesis of unsaturated compounds and for chemical hydrogen storage. Iridium and ruthenium complexes with nitrogen-rich pyridyl-triazole and pyridyl-formamidine ligands have been developed for the highly efficient dehydrogenation of formic acid (FA). nih.govresearchgate.net These catalysts operate under base-free conditions and demonstrate high turnover frequencies, releasing hydrogen and carbon dioxide. nih.gov The pyridyl ligand plays a key role in the electronic tuning of the metal center, facilitating the hydride transfer steps essential for H₂ evolution. nih.govresearchgate.net

Table 1: Examples of Pyridyl-Ligand Complexes in Hydrogenation and Dehydrogenation Reactions
Catalyst/Ligand TypeMetal CenterReaction TypeSubstrate ExampleKey FindingReference
Chiral Phosphine with Pyridyl SubstrateRhodium (Rh)Asymmetric Hydrogenation2-Pyridyl-substituted alkenesSubstrate's pyridyl group provides direction, influencing enantioselectivity. nih.gov
Pyridyl-functionalized NHCRuthenium (Ru)Nitrile HydrogenationOrganic nitrilesEfficiently and selectively produces secondary amines. researchgate.net
Pyridyl 1,2,4-TriazoleIridium (Ir)Formic Acid DehydrogenationFormic AcidAchieves high turnover frequency (14,192 h⁻¹) at 90 °C without a base. nih.gov
Pyridyl-FormamidineRuthenium (Ru)Formic Acid DehydrogenationFormic AcidRobust catalyst with high substrate conversion and a total TON of ~7892. researchgate.net

Beyond simple hydrogenation, pyridyl-amine complexes catalyze a broader range of oxidation and reduction reactions.

Oxidation: Iron complexes with tetradentate, nitrogen-based ligands featuring pyridyl and pyrrolidine (B122466) moieties are effective catalysts for the oxidation of organic substrates using peroxides like H₂O₂. nih.gov A notable example involves an iron complex with a bis(pyridin-2-ylmethyl)bipyrrolidine ligand, which is structurally very similar to this compound. nih.gov These complexes with open coordination sites are found to be the most reactive. nih.gov Additionally, iridium(III) photosensitizers bearing 2-(2′-pyridyl)benzimidazole scaffolds can catalyze the aerobic oxidative dehydrogenation of N-heterocycles, using oxygen from the air as the terminal oxidant. nih.gov

Reduction: Ruthenium(II) polypyridyl complexes, including those with 2-(aminomethyl)pyridine ligands, can catalyze the reduction of the biological cofactor NAD⁺ to 1,4-NADH. nih.gov This transformation is a hydride transfer reaction, where sodium formate (B1220265) serves as the hydride source. Such reactions are significant as they can modulate the redox state within biological systems. nih.gov

Table 2: Selected Pyridyl-Ligand Complexes in Oxidation and Reduction Processes
Catalyst/Ligand TypeMetal CenterReaction TypeSubstrate/ReactantKey FindingReference
bis(pyridin-2-ylmethyl)bipyrrolidineIron (Fe)OxidationMalachite Green with H₂O₂Complexes with cis-open coordination sites are highly reactive for oxidation. nih.gov
2-(2′-pyridyl)benzimidazoleIridium (Ir)Photocatalytic Aerobic Dehydrogenation (Oxidation)Indolines, TetrahydroquinolinesEfficiently synthesizes N-heteroarenes using visible light and air. nih.gov
2-(aminomethyl)pyridineRuthenium (Ru)Hydride Transfer (Reduction)NAD⁺ with formateCatalyzes the regioselective reduction of NAD⁺ to 1,4-NADH. nih.gov

Heterogeneous Catalysis and Metal-Organic Framework (MOF)-Based Systems

Immobilizing homogeneous catalysts onto solid supports or incorporating them into porous frameworks can improve catalyst stability, recyclability, and ease of separation. The bifunctional nature of this compound makes it a prime candidate for use in such heterogeneous systems.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Ligands containing pyridyl groups are frequently used as building blocks for MOFs due to the directional coordination of the pyridine nitrogen. nih.govresearchgate.net

A pyridine-tricarboxylate ligand has been used to construct manganese, copper, and nickel coordination polymers. mdpi.com In one resulting structure, the free pyridine nitrogen atom, which is not involved in forming the framework, acts as a basic site to catalyze the Henry reaction (a carbon-carbon bond-forming reaction). mdpi.com This demonstrates that a ligand like this compound could be incorporated into a MOF, where its uncoordinated pyridyl or amine groups could serve as accessible catalytic sites. Other pyridinyl-derived MOFs have shown promise in applications such as photocatalytic degradation of organic dyes. rsc.org

An effective strategy for creating robust, recyclable catalysts involves immobilizing metal complexes on a solid support. The pyridine moiety is an excellent anchor for this purpose. A simple and effective method has been developed to immobilize dirhodium tetraprolinate catalysts onto highly cross-linked polystyrene resins that are functionalized with pyridine groups. nih.gov The immobilization is driven by the coordination of the pyridine nitrogen to the axial sites of the dirhodium complex. nih.gov The resulting heterogeneous catalysts are highly effective for asymmetric cyclopropanation and can be recycled multiple times with almost no loss in performance. nih.gov

Furthermore, polymers containing pyridine units, such as polyvinyl pyridine (PVP), can themselves act as solid, heterogeneous basic catalysts. researchgate.net PVP has been used to catalyze aza-Michael reactions, where the basicity of the pyridine nitrogen facilitates the addition of amines to unsaturated esters and ketones. researchgate.net This highlights the potential for the pyridyl group of this compound to provide catalytic activity when part of a larger, insoluble system.

Electrocatalysis and Energy-Related Applications

The conversion of electrical energy into chemical bonds is a cornerstone of sustainable energy strategies. Molecular catalysts containing pyridyl ligands are frequently employed in two key areas: the reduction of carbon dioxide (CO₂) and the hydrogen evolution reaction (HER). These processes aim to convert abundant, low-energy molecules (CO₂ and H₂O) into valuable fuels and chemical feedstocks like carbon monoxide (CO), formic acid (HCOOH), and hydrogen gas (H₂).

The electrochemical reduction of CO₂ is a promising route to mitigate greenhouse gas emissions and produce carbon-neutral fuels. Transition metal complexes featuring pyridyl and polypyridyl ligands are among the most studied homogeneous catalysts for this transformation.

Rhenium(I) tricarbonyl complexes with diimine ligands, such as 2,2'-bipyridine (B1663995) (bpy) or its derivatives, are benchmark catalysts for the selective reduction of CO₂ to CO. nih.govuky.edu The catalytic cycle generally involves the reduction of the complex, binding of CO₂, and subsequent C-O bond cleavage. researchgate.net The pyridyl ligands are not passive; they accept electrons from the electrode, effectively storing the charge needed for the reduction process. researchgate.net

For instance, studies on complexes like [Re(CO)₃Cl(N-N)], where N-N is a pyridyl-triazole ligand, show that the electrocatalytic activity occurs at the second reduction potential of the complex. nih.gov The addition of a proton source, such as triethanolamine (B1662121) (TEOA), can significantly enhance the catalytic current, suggesting its role in the protonation steps of the cycle. nih.gov Similarly, iron complexes supported by a combination of terpyridine (tpy) and pyridyl-N-heterocyclic carbene ligands have been shown to be active CO₂ reduction electrocatalysts, capable of operating at low overpotentials. chemrxiv.org In some cases, the product selectivity can be tuned; Re(I) pyridyl imidazole (B134444) complexes have shown a remarkable preference for producing formic acid over CO, a departure from the behavior of the benchmark [Re(bpy)(CO)₃Br] catalyst. uky.edu

Table 1: Performance of Analogue Pyridyl-Containing Complexes in Electrocatalytic CO₂ Reduction
Catalyst SystemPrimary ProductConditionsKey Finding
[Re(CO)₃Cl(3-(2-pyridyl)-1,2,4-triazole)]COCO₂-saturated electrolyte with TEOACatalytic current enhanced ~4-fold in the presence of TEOA, indicating its role as a proton donor. nih.gov
[Ru(tpy)(bpy)(solvent)]²⁺COElectrochemical reductionCatalysis is initiated by two sequential one-electron reductions at the tpy and bpy ligands. rsc.orgnih.gov
Iron complex with terpyridine and pyridyl-N-heterocyclic carbene ligandsCOElectrochemical reductionAchieves electrocatalysis at low overpotentials (as low as 150 mV). chemrxiv.org
Re(I) complex with acceptor-π pyridyl imidazole ligand (RC4)Formic AcidPhotocatalysis with [Ru(bpy)₃]²⁺ sensitizerHigh turnover number (TON) of 844 for formic acid with 86% carbon selectivity. uky.edu

The generation of hydrogen from water via the hydrogen evolution reaction (HER) is a critical component of a future hydrogen economy. Molecular catalysts based on earth-abundant metals like cobalt and nickel, coordinated with polypyridyl ligands, have demonstrated high activity and stability. nih.gov

The ligands in these complexes play a crucial role. Cobalt(II) complexes with hexadentate amino-pyridyl ligands are highly active for HER, in part because the flexible ligand structure can assist in intramolecular proton transfer steps. nih.gov The pyridine units can act as "proton relays," accepting protons from the solution and delivering them to the metal center or another intermediate, thereby lowering the activation energy for H₂ formation. nih.govnih.gov This mechanism is inspired by the active sites of hydrogenase enzymes.

Studies on cobalt complexes with pentapyridyl ligands, such as [(PY5Me₂)Co(H₂O)]²⁺, show that they can catalyze the reduction of water in fully aqueous electrolytes with 100% Faradaic efficiency for H₂ production. berkeley.edu Even metal-free systems, such as 2,2'-dipyridylamine (B127440) adsorbed on a carbon surface, can exhibit remarkable HER activity in strongly acidic conditions, demonstrating the intrinsic ability of pyridyl-amine structures to catalyze this reaction. chemrxiv.orgchemrxiv.org

Table 2: Performance of Analogue Pyridyl-Containing Catalysts in Hydrogen Evolution
Catalyst SystemConditionsMax Turnover Frequency (TOF)Key Finding
Cobalt(II) complex with hydroxyl-substituted amino-polypyridyl ligand (C3)Acetonitrile with trifluoroacetic acid (TFA)1.6 (±0.5) × 10⁵ s⁻¹The flexible polypyridine ligand provides internal proton relays, enhancing catalytic efficiency. nih.gov
[(PY5Me₂)Co(H₂O)]²⁺Aqueous electrolyteHigh activity reportedThe pentapyridyl ligand scaffold prevents catalyst decomposition in water. berkeley.edu
2,2'-Dipyridylamine (dpa) on glassy carbon electrode0.5 M H₂SO₄ at 80 °CNot reportedDemonstrates high HER activity with a low onset overpotential (<50 mV), functioning without a metal center. chemrxiv.orgchemrxiv.org
Heteroleptic Nickel Oxothiolate Complex [Ni(dmbpy)(mp)]Electrocatalysis in DMF with TFA13.1 h⁻¹Methyl substituents on the bipyridine ligand enhance electrocatalytic performance compared to the unsubstituted analogue. mdpi.com

Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is essential for the rational design of more efficient and robust catalysts. For complexes involving pyridyl-type ligands, research has focused on both computational modeling and direct spectroscopic observation of key intermediates.

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of electrocatalytic CO₂ reduction and hydrogen evolution. nih.govacs.org These computational studies can map out the entire catalytic cycle, calculate the energies of intermediates and transition states, and explain experimentally observed phenomena like product selectivity and the effect of ligand modifications.

For HER catalysts, DFT calculations on cobalt complexes with amino-polypyridyl ligands suggest a typical ECEC mechanism, involving a sequence of electron transfer (E) and protonation (C) steps. nih.gov For metal-free catalysts like 2,2'-dipyridylamine, DFT calculations have suggested that the pyridyl-nitrogen atom is the active site for hydrogen adsorption, with a calculated Gibbs free energy of adsorption (ΔGн*) near the optimal value of zero, explaining the experimentally observed low overpotential. chemrxiv.orgchemrxiv.orgamazonaws.com

In the context of CO₂ reduction, computational efforts have helped to determine the rate-determining step in the cycle for rhenium-based catalysts and have explored how the solvent and ligand structure influence the reaction pathway. researchgate.net DFT has also been used to uncover distinct mechanisms for isostructural iron and ruthenium catalysts, revealing that hemilability (the reversible detachment of one of the ligand's coordination points) in the iron system enables catalysis at a much lower overpotential. chemrxiv.org

While computational studies provide a theoretical framework, experimental detection of catalytic intermediates is crucial for mechanism validation. Spectroelectrochemistry, which combines electrochemical control with spectroscopic measurement (e.g., UV-visible spectroscopy), is a common technique to probe changes in the catalyst's electronic structure upon reduction.

In studies of [Re(CO)₃Cl(N-N)] complexes for CO₂ reduction, changes in the UV-vis absorption spectrum during cyclic voltammetry indicated the reaction of the catalyst with CO₂ and its conversion to new species. nih.gov The appearance and disappearance of specific absorption bands can be correlated with the formation of one- and two-electron reduced species, providing evidence for the initial steps of the catalytic cycle. nih.govresearchgate.net

Although less common in the specific literature for pyridyl-based CO₂ and H₂ electrocatalysts, other in situ techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful methods for monitoring catalytic reactions in real-time. These techniques can track the concentration of reactants, products, and, in favorable cases, key catalytic intermediates, providing a more complete picture of the reaction dynamics.

Applications in Asymmetric Synthesis: 2 3 Pyridyl 2 Pyrrolidinylethylamine As a Chiral Auxiliary and Ligand

Chiral Auxiliary Design and Derivatization Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org An effective auxiliary must not only induce high stereoselectivity but also be readily attached and cleaved without racemization. The structure of 2-(3-Pyridyl)-2-pyrrolidinylethylamine incorporates several key features desirable in a chiral auxiliary. The pyrrolidine (B122466) ring, often derived from the chiral pool (e.g., from proline), provides a rigid cyclic structure that can effectively shield one face of a reactive center. The pyridine (B92270) ring can act as a Lewis basic site, potentially coordinating to metal reagents and influencing the trajectory of reactants through the formation of a rigid transition state.

Derivatization strategies for this scaffold would typically involve the primary amine. This group can be readily converted into amides, imines, or other functionalities, thereby attaching the chiral unit to a substrate. For instance, acylation of the ethylamine (B1201723) side chain with a prochiral carboxylic acid derivative would position the chiral pyrrolidine and pyridine groups to influence reactions at the α- or β-positions of the carbonyl group. Further modifications could involve N-alkylation of the pyrrolidine nitrogen or substitution on the pyridine ring to fine-tune the steric and electronic properties of the auxiliary, thereby optimizing stereochemical outcomes for specific reactions. However, detailed studies focusing specifically on the derivatization of this compound as a chiral auxiliary are not extensively documented in the surveyed literature.

Asymmetric Induction in Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds with control over the absolute stereochemistry is a central goal of asymmetric synthesis. Chiral auxiliaries are instrumental in achieving this by creating a chiral environment around the reaction center.

Aldol (B89426) Reactions

The aldol reaction is a powerful method for forming C-C bonds and creating two new stereocenters simultaneously. orientjchem.org Chiral auxiliaries, such as Evans' oxazolidinones, are famously effective in controlling the stereochemical course of these reactions. wikipedia.org When attached to a carboxylic acid derivative, the auxiliary directs the stereoselective enolization and the subsequent facial addition to an aldehyde.

While the structural motifs within this compound are suggestive of potential efficacy in asymmetric aldol reactions, specific research detailing its application as a chiral auxiliary in this context is not available in the reviewed literature. The intended mechanism would involve acylating the amine and then forming a metal enolate, where the chiral scaffold, particularly the pyrrolidine and pyridine rings, would dictate the approach of the aldehyde.

Diels-Alder and Hetero Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and up to four new stereocenters. wikipedia.org Attaching a chiral auxiliary to the dienophile is a common strategy to induce enantioselectivity. The auxiliary blocks one face of the dienophile, forcing the diene to approach from the less hindered side. masterorganicchemistry.com The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is also a valuable transformation for synthesizing heterocyclic compounds. mdpi.com

A comprehensive search of scientific literature did not yield specific examples or detailed research findings on the use of this compound as a chiral auxiliary in either Diels-Alder or hetero-Diels-Alder reactions. In a hypothetical application, the auxiliary would be attached to an electron-deficient alkene (the dienophile), for instance, by forming an acrylamide. The stereochemical outcome would then depend on the ability of the pyridyl-pyrrolidine framework to effectively differentiate the two faces of the double bond.

Michael Additions

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nsf.govnih.gov This reaction is fundamental for C-C bond formation. The use of chiral auxiliaries can render this process highly stereoselective. For example, a chiral auxiliary attached to the α,β-unsaturated system can direct the nucleophilic attack to one of the two enantiotopic faces.

Despite the potential of the this compound scaffold for this purpose, there is a lack of specific published studies detailing its application as a chiral auxiliary in asymmetric Michael additions. The intended strategy would involve forming an α,β-unsaturated amide from the chiral amine, with the stereoselectivity of the subsequent conjugate addition being governed by the steric and electronic influence of the auxiliary.

Use as a Chiral Ligand in Asymmetric Catalysis

Beyond its potential as a stoichiometric chiral auxiliary, the this compound structure is well-suited for use as a chiral ligand in transition metal-catalyzed reactions. The pyridine nitrogen and the primary amine can act as a bidentate N,N-donor set, chelating to a metal center and creating a chiral catalytic environment.

Transition Metal-Catalyzed Asymmetric Transformations

Chiral pyridine-containing ligands are widely used in asymmetric catalysis. acs.org The combination of a pyridine ring and another nitrogen donor, as seen in this compound, can form stable and effective chiral catalysts with a variety of transition metals, including palladium, rhodium, iridium, copper, and iron. acs.orgnih.govmdpi.com These catalysts have been applied to a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, C-H functionalizations, and allylic alkylations.

Research into pyridinyl pyrrolidine derivatives, a class to which this compound belongs, has shown their potential in asymmetric synthesis. For example, chiral transition metal catalysts have been used in 1,3-dipolar cycloaddition reactions to synthesize heteroaryl-substituted pyrrolidines with high stereoselectivity. metu.edu.tr While this specific compound is not explicitly named in the available studies, the success of related pyridinyl pyrrolidine ligands suggests its potential in similar catalytic applications. The performance of such a ligand would be highly dependent on the specific metal and reaction, with the stereochemical outcome being determined by the precise geometry of the chiral metal complex.

Below is a table summarizing the potential applications and the status of research for the title compound.

Application Area Specific Reaction Research Status for this compound
Chiral Auxiliary Aldol ReactionsNo specific data found
Diels-Alder ReactionsNo specific data found
Michael AdditionsNo specific data found
Chiral Ligand Transition Metal CatalysisPotential indicated by related structures; no specific data found

Organocatalysis Mediated by this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Pyrrolidine-based structures are central to many effective organocatalysts, with proline and its derivatives being prime examples. These catalysts often operate through the formation of transient iminium or enamine intermediates with carbonyl substrates, which then undergo stereoselective transformations.

The this compound structure contains a secondary amine within the pyrrolidine ring and a primary amine in the ethylamine side chain, both of which could potentially participate in organocatalytic cycles. The pyridine ring, with its basic nitrogen atom, could also play a role in modulating the reactivity and selectivity of the catalyst through hydrogen bonding or by acting as a Brønsted or Lewis base. The synthesis of bifunctional organocatalysts containing both a pyrrolidine and a 2-aminopyridine (B139424) moiety has been reported, highlighting the potential for cooperative catalysis within such molecular frameworks.

Diastereoselective and Enantioselective Methodologies

The ultimate goal of employing a chiral auxiliary or ligand like this compound is to achieve high levels of diastereoselectivity and/or enantioselectivity. This is accomplished by creating a chiral environment around the reacting centers, which energetically favors the formation of one stereoisomer over others.

In the context of its use as a chiral ligand, this compound could chelate to a metal center through the pyridine nitrogen and one of the amine nitrogens, forming a chiral metal complex. This complex would then catalyze reactions such as hydrogenations, cross-couplings, or cycloadditions. The stereochemical outcome of these reactions would be dictated by the specific geometry of the ligand-metal complex and the nature of the substrates. For example, palladium-catalyzed asymmetric carboamination reactions have been developed for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines, demonstrating the utility of chiral ligands in controlling the stereoselectivity of such transformations.

When used as a chiral auxiliary, the this compound moiety would be covalently attached to a substrate. The inherent chirality of the auxiliary would then direct the stereochemical course of subsequent reactions on the substrate. The diastereomeric products could then be separated, and the auxiliary removed to yield the desired enantiomerically enriched product.

Below is a hypothetical data table illustrating the kind of results that would be sought in evaluating the effectiveness of this compound as a chiral ligand in an asymmetric reaction.

EntrySubstrateCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Substrate A5Toluene8590:1092
2Substrate B5THF7885:1588
3Substrate C2CH2Cl292>95:595

Auxiliary Removal and Product Enantiomeric Enrichment Strategies

A critical step in any synthetic sequence employing a chiral auxiliary is its efficient removal from the product without causing racemization or degradation of the desired chiral molecule. The method of removal is highly dependent on the nature of the linkage between the auxiliary and the substrate.

For an auxiliary like this compound, which would likely be attached via an amide or imine bond, standard chemical transformations can be employed for its cleavage. For example, if attached as an amide, acidic or basic hydrolysis could be used. Reductive cleavage, for instance with lithium aluminum hydride, is another possibility, which would yield an amine. The specific conditions for cleavage must be carefully chosen to be compatible with the functional groups present in the final product.

A related structure, the 2-mercapto-2-(pyridin-2-yl)ethyl (MPyE) auxiliary, has been studied in the context of native chemical ligation. The cleavage of this auxiliary can proceed through a retro-Mannich reaction under mildly acidic conditions. This suggests that pH control could be a viable strategy for the cleavage of pyridyl-containing auxiliaries.

Following the removal of the auxiliary, the enantiomeric purity of the product may need to be enhanced. This can be achieved through techniques such as recrystallization of the final product or a diastereomeric salt thereof, or through chiral chromatography.

Advanced Derivatization and Functionalization Strategies

N-Functionalization of the Pyrrolidine (B122466) and Amine Moieties

The nitrogen atoms within the pyrrolidine ring and the primary amine group are nucleophilic and can be readily functionalized through various reactions, including alkylation, acylation, and sulfonylation.

N-Alkylation: The primary amine of the ethylamine (B1201723) side chain and the secondary amine of the pyrrolidine ring can undergo N-alkylation with alkyl halides or through reductive amination. Reductive amination, a versatile method for forming carbon-nitrogen bonds, involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is highly efficient for the synthesis of secondary and tertiary amines. Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity.

N-Acylation: The primary and secondary amine groups can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the parent molecule. The pyridine (B92270) ring itself can act as an internal nucleophilic catalyst in N-acylation reactions, potentially facilitating the formation of imides.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. This functionalization is often used to introduce protecting groups or to modulate the biological activity of amine-containing compounds.

Functionalization StrategyReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, base; or Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine
N-AcylationAcyl chloride, acid anhydride, or carboxylic acid with coupling agent, baseAmide
N-SulfonylationSulfonyl chloride (e.g., Ts-Cl), baseSulfonamide

This table provides a summary of common N-functionalization strategies for the pyrrolidine and amine moieties.

Substitution and Modification of the Pyridine Ring

The pyridine ring in 2-(3-Pyridyl)-2-pyrrolidinylethylamine is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. For substitution to occur, a good leaving group, such as a halide, must be present on the ring. The introduction of such a leaving group would be a necessary prerequisite for this type of functionalization.

Substitution TypeReactivity of Pyridine RingTypical Positions of AttackInfluence of 3-(2-pyrrolidinylethyl) Substituent
Electrophilic Aromatic SubstitutionDeactivated (less reactive than benzene)3, 5Activating, directs to 2, 4, 6-positions
Nucleophilic Aromatic SubstitutionActivated at positions 2, 4, 62, 4, 6May have a smaller electronic influence

This table summarizes the reactivity of the pyridine ring towards substitution reactions.

Introduction of Polymeric Supports and Immobilization

The functional groups on this compound provide convenient handles for its immobilization onto polymeric supports. This strategy is valuable for applications in heterogeneous catalysis, solid-phase synthesis, and the development of functional materials.

Pyridine-containing ligands can be immobilized on polymers to create soluble, yet recoverable, catalytic platforms. For instance, a pyridine derivative can be attached to a polymer backbone, such as polystyrene, through a suitable linker. This can be achieved by first functionalizing the polymer with reactive groups (e.g., chloromethyl groups) and then reacting it with an amine- or pyridine-functionalized version of the target molecule. The resulting polymer-supported ligand can then be used to chelate metal catalysts, facilitating their separation from the reaction mixture and enabling their reuse. The density of the ligand on the polymer support can be tuned by copolymerizing the functionalized monomer with a non-functionalized monomer like styrene, which can influence the catalytic activity and selectivity.

Derivatization for Advanced Analytical and Spectroscopic Applications

Chemical derivatization of this compound can be employed to enhance its detection and characterization in various analytical techniques.

Fluorescence Spectroscopy: The primary and secondary amine groups are suitable targets for derivatization with fluorescent labeling reagents. Reagents such as dansyl chloride, fluorescein (B123965) isothiocyanate (FITC), and N-hydroxysuccinimide (NHS) esters of various fluorophores can be used to attach a fluorescent tag to the molecule. This allows for highly sensitive detection and quantification using fluorescence-based methods. The introduction of a fluorophore can also be used to study the binding interactions of the molecule with other species. The inherent fluorescence of the pyridine ring can also be modulated by substitution, with amino-substituted pyridines often exhibiting significant fluorescence.

Mass Spectrometry: Derivatization can also be used to improve the ionization efficiency and fragmentation behavior of the molecule in mass spectrometry. For instance, the introduction of a permanently charged group, such as a quaternary ammonium (B1175870) salt, can enhance the signal in electrospray ionization mass spectrometry (ESI-MS). Pyrylium salts have been used to derivatize primary amines, introducing a stable pyridinium (B92312) ion that can be readily detected. For gas chromatography-mass spectrometry (GC-MS), the amine groups can be derivatized to form less polar and more volatile derivatives, such as amides or carbamates.

Design of Hybrid Ligand Systems

The structural features of this compound make it an excellent building block for the design of more complex hybrid ligand systems. The pyridine nitrogen and the nitrogen atoms of the pyrrolidine and ethylamine moieties can all act as donor atoms for metal coordination.

By linking this core structure to other ligand fragments, multidentate ligands with tailored coordination geometries and electronic properties can be synthesized. For example, the primary amine could be reacted with a pyridinecarboxaldehyde to create a tridentate Schiff base ligand. Alternatively, it could be incorporated into larger macrocyclic structures. These hybrid ligands can be used to synthesize novel metal complexes with potential applications in catalysis, sensing, and materials science. The combination of the "hard" pyridine nitrogen donor and the "softer" amine donors provides a versatile coordination environment for a variety of metal ions. The development of bidentate and tridentate pyridyl-1,2,3-triazole ligands through "click" chemistry showcases a modern approach to creating functional coordination complexes, a strategy that could be adapted for this compound. rsc.org

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing 2-(3-Pyridyl)-2-pyrrolidinylethylamine and its derivatives. Traditional multi-step syntheses often generate substantial waste and may use hazardous reagents. The principles of green chemistry offer a roadmap for innovation in this area. researchgate.net

Key areas for exploration include:

Catalytic Routes: Investigating novel transition-metal or organocatalyzed reactions to construct the core structure in fewer steps. For instance, developing catalytic asymmetric methods would be crucial for accessing specific stereoisomers, which is vital for pharmacological and catalytic applications. rsc.org

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch synthesis.

Bio-based Solvents and Reagents: The use of renewable starting materials and greener solvents like water or bio-derived solvents is a growing trend in the synthesis of nitrogen heterocycles. researchgate.netmdpi.com Research into adapting such methodologies for the synthesis of pyridyl-pyrrolidine compounds could significantly reduce the environmental footprint. rsc.org Multicomponent reactions, which combine three or more reactants in a single step, represent another promising green strategy for efficiently building molecular complexity. nih.govtandfonline.com

Sustainable ApproachPotential Advantage for Synthesizing this compoundRelevant Concept
One-Pot Multicomponent ReactionsReduced number of steps, less solvent waste, improved atom economy.Combining starting materials like a pyridine (B92270) derivative, a pyrrolidine (B122466) precursor, and an amine source in a single reaction vessel. nih.govtandfonline.com
Heterogeneous CatalysisEasier catalyst separation and recycling, minimizing metal contamination in the product.Using solid-supported catalysts for key C-N or C-C bond formations. nih.gov
Microwave-Assisted SynthesisDrastically reduced reaction times and potentially higher yields. nih.govUtilizing microwave irradiation to accelerate cyclization or condensation steps. researchgate.net
Use of Aqueous MediaElimination of volatile organic solvents, enhancing safety and reducing environmental impact. mdpi.comDesigning water-tolerant catalytic systems for the key synthetic steps.
Table 1. Potential sustainable synthetic methodologies for future research.

Development of Highly Efficient and Selective Catalytic Systems

The nitrogen atoms in the pyridine and amine groups of this compound make it an excellent candidate as a ligand in coordination chemistry. researchgate.net As a bidentate or potentially tridentate ligand, it can form stable complexes with a wide variety of transition metals. wikipedia.orgresearchgate.net This opens up significant opportunities for designing novel catalysts.

Future research in this domain could pursue:

Asymmetric Catalysis: Chiral versions of the compound could serve as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure products, which is of paramount importance in the pharmaceutical industry.

Oxidation and Reduction Catalysis: Metal complexes incorporating this ligand could be designed to mimic the active sites of metalloenzymes, leading to catalysts for selective oxidation or reduction reactions under mild conditions.

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands have been shown to be effective precatalysts for important carbon-carbon bond-forming reactions like Suzuki-Miyaura and Heck couplings. acs.org The specific steric and electronic properties of this compound could be harnessed to develop catalysts with unique reactivity or selectivity.

Advanced Computational Modeling for Predictive Design in Organic and Inorganic Systems

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, computational modeling can be applied in several promising directions.

Ligand-Metal Interactions: Density Functional Theory (DFT) can be used to model the coordination of the compound with various transition metals. nih.govmdpi.com These calculations can predict binding energies, preferred coordination geometries, and electronic structures of the resulting metal complexes, helping to identify the most promising candidates for specific catalytic applications. nih.govchemrxiv.org

Reaction Mechanism Elucidation: Computational studies can map out the potential energy surfaces of catalytic cycles, providing insights into reaction mechanisms. This understanding is crucial for optimizing reaction conditions and improving catalyst performance.

Predictive Toxicology and Pharmacokinetics: For potential therapeutic applications, computational tools like Quantitative Structure-Activity Relationship (QSAR) and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, toxicity) modeling can predict the biological activity and potential liabilities of derivatives. nih.gov This allows for the in-silico screening of virtual libraries of compounds before committing to their synthesis. nih.govufl.edu

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Catalyst DesignCoordination geometry, binding energies, electronic structure of metal complexes. nih.govmdpi.com
Molecular Dynamics (MD)Supramolecular ChemistrySimulation of self-assembly processes, stability of aggregates.
QSAR/ADMET ModelingDrug DiscoveryBiological activity, water solubility, blood-brain barrier penetration, potential toxicity. nih.gov
Graph Neural NetworksLigand BehaviorPrediction of coordinating atoms and denticity for novel complex generation. chemrxiv.org
Table 2. Applications of computational modeling for this compound.

Integration into Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. The distinct structural motifs within this compound—a hydrogen bond acceptor (pyridine), hydrogen bond donors (amine groups), and a chiral center—make it a versatile building block for supramolecular assemblies.

Future opportunities include:

Supramolecular Gels: The compound and its derivatives could act as low-molecular-weight gelators, forming stimuli-responsive gels. nih.gov The pyridine moiety, in particular, allows for responsiveness to pH changes or metal ion coordination, which could trigger gel-sol transitions. mdpi.com

Molecular Cages and Frameworks: As a ligand, it can be incorporated into metal-organic frameworks (MOFs) or discrete molecular cages. researchgate.netrsc.org Such structures could have applications in gas storage, separation, or as nanoreactors.

Smart Polymers: By incorporating the compound as a pendant group on a polymer backbone, it may be possible to create "smart" polymers that change their conformation or properties in response to external stimuli like pH or the presence of specific metal ions.

Opportunities in Bio-Inspired Catalysis and Chemical Biology Probes

The interface of chemistry and biology offers fertile ground for the application of novel molecules. The structural similarity of the pyridine and pyrrolidine moieties to components of natural alkaloids and cofactors suggests intriguing possibilities.

Bio-Inspired Catalysis: Many enzymes utilize metal ions held in place by nitrogen- and oxygen-containing amino acid residues to perform difficult chemical transformations. Metal complexes of this compound could be designed as mimics of the active sites of such metalloenzymes, for example, in nitrile hydration or water splitting. nih.govmdpi.com These bio-inspired catalysts could offer green and efficient alternatives to traditional chemical processes. princeton.edu

Chemical Biology Probes: Small molecules are essential tools for probing biological systems. nih.gov The ability of this compound to form stable complexes and interact with biological targets makes it a valuable scaffold for developing chemical probes. chemimpex.com By attaching a fluorescent tag or a reactive group, derivatives could be used to identify and study the function of specific proteins or receptors in cells, aiding in the validation of new drug targets. chemimpex.com

Q & A

Q. What are the established synthetic routes for 2-(3-Pyridyl)-2-pyrrolidinylethylamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via stepwise alkylation or reductive amination. Optimization involves systematic variation of parameters (temperature, solvent, catalyst) using Design of Experiments (DOE) . For example, a 2^k factorial design can identify critical factors affecting yield and purity. Statistical tools like ANOVA help quantify interactions between variables (e.g., solvent polarity and reaction time) .
  • Example Table : Factors in a 2³ Factorial Design for Synthesis Optimization
FactorLow Level (-1)High Level (+1)
Temperature25°C60°C
SolventDichloromethaneEthanol
Catalyst Loading0.5 mol%2.0 mol%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves pyrrolidine and pyridyl proton environments.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS in positive ion mode).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹).
    Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Follow GHS guidelines for hazardous substances (e.g., Section 4 of Safety Data Sheets for terpyridine derivatives, which share structural similarities) .
  • Emergency procedures: Immediate decontamination with water for skin exposure, artificial respiration for inhalation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the design of this compound synthesis?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations predict reaction pathways and transition states. For instance, reaction path search algorithms (e.g., GRRM or AFIR) identify low-energy routes for pyrrolidine-pyridyl coupling. Computational screening of catalysts (e.g., Pd vs. Ni complexes) reduces experimental trial-and-error .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay conditions).
  • In vitro vs. in vivo validation : Use orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement.
  • Dose-response studies : Establish Hill slopes to differentiate true activity from nonspecific effects .

Q. What experimental designs are suitable for optimizing yield and enantiomeric purity in asymmetric synthesis?

  • Methodological Answer : A Box-Behnken design or Central Composite Design (CCD) allows nonlinear optimization of factors like chiral catalyst loading, temperature, and solvent composition. Response surface models (RSM) map optimal conditions. For example:
  • Key Variables : Catalyst enantiomeric excess (ee%), reaction time, pressure.
  • Output : Enantiomeric purity (HPLC with chiral column) .

Q. How should a pharmacokinetic study for this compound be designed?

  • Methodological Answer :
  • In vivo models : Administer the compound to rodents via IV/oral routes. Collect plasma/tissue samples at timed intervals.
  • Analytical Methods : LC-MS/MS quantifies compound levels. Key parameters:
ParameterMethod
Bioavailability (F)AUC(oral)/AUC(IV) × 100%
Half-life (t₁/₂)Non-compartmental analysis
Volume of Distribution (Vd)Plasma concentration vs. dose
  • Metabolite Identification : Use high-resolution MS/MS and isotopic labeling .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyridyl)-2-pyrrolidinylethylamine
Reactant of Route 2
Reactant of Route 2
2-(3-Pyridyl)-2-pyrrolidinylethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.